molecular formula C10H10N2OS B2745406 (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol CAS No. 958443-40-8

(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol

Cat. No.: B2745406
CAS No.: 958443-40-8
M. Wt: 206.26
InChI Key: XJOHJGGUDYVDDS-UHFFFAOYSA-N
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Description

“(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol” is a heterocyclic compound featuring a thiazole core substituted at positions 2, 4, and 3. The thiazole ring is fused with a pyridine moiety at position 2, a methyl group at position 4, and a hydroxymethyl (-CH2OH) group at position 4.

Properties

IUPAC Name

(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-9(6-13)14-10(12-7)8-3-2-4-11-5-8/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOHJGGUDYVDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetylpyridine with thiourea in the presence of a base, followed by oxidation and subsequent reduction to yield the desired compound . The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)aldehyde or (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)carboxylic acid .

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases. Its interactions with enzymes and receptors in the body could lead to the development of new pharmaceuticals .

Industry

Industrially, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in manufacturing and materials science .

Mechanism of Action

The mechanism of action of (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol” can be compared to related thiazole derivatives, as outlined below:

Structural Comparisons

Compound Name Substituents (Position 2) Substituents (Position 4) Position 5 Group Key Structural Features
This compound Pyridin-3-yl Methyl Methanol (-CH2OH) Pyridine-thiazole hybrid; hydroxymethyl enhances solubility.
1-(4-Methyl-2-(tosylamino)thiazol-5-yl)ethanone Tosylamino (-NHTs) Methyl Ethanone (-COCH3) Tosylamino group introduces steric bulk; ethanone may limit solubility .
[5-Methyl-4-(trifluoromethyl)thiazol-2-yl]methanol - Trifluoromethyl (-CF3) Methanol (-CH2OH) Strong electron-withdrawing CF3 group improves metabolic stability .
Dasatinib (Market Drug) Aminothiazole Chlorophenyl Complex side chain BCR-ABL kinase inhibitor; bulky substituents enhance target binding .
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone Methylamino (-NHCH3) Methyl Ethanone (-COCH3) Methylamino group may facilitate hydrogen bonding; intermediate for chalcone synthesis .

Functional Comparisons

  • Derivatives with tosylamino or trifluoromethyl groups (e.g., ) are often intermediates or exhibit stability but lack direct biological data.
  • Synthetic Accessibility :

    • The target compound’s synthesis likely involves cyclocondensation of pyridine-thiourea derivatives with dielectrophilic reagents (e.g., 2-chloroacetylacetone), similar to methods in .
    • In contrast, trifluoromethyl-substituted analogs require specialized fluorination agents (e.g., SelectFluor), which are costlier and less scalable .
  • Physicochemical Properties: The hydroxymethyl group in the target compound improves water solubility compared to ethanone or nitrile derivatives (e.g., ). Tosylamino and trifluoromethyl groups introduce steric hindrance or electron-withdrawing effects, which may alter binding kinetics .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Position 2: Pyridin-3-yl (target compound) vs. tosylamino () or methylamino (). Pyridine’s aromaticity may enhance π-π stacking with kinase active sites. Position 4: Methyl (target) vs. trifluoromethyl (). CF3 increases metabolic stability but may reduce solubility.
  • Synthetic Challenges: The target compound’s synthesis requires precise control of cyclocondensation conditions to avoid byproducts (e.g., over-halogenation seen in ) . Tosylamino derivatives () necessitate protective group strategies, adding steps to synthesis .
  • Therapeutic Potential: The target compound’s hybrid structure aligns with kinase inhibitors in clinical use (e.g., dasatinib), positioning it as a candidate for preclinical anticancer studies . Hydroxymethyl-substituted analogs (e.g., ) are understudied but warrant exploration for optimized ADME properties.

Biological Activity

(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and potential therapeutic applications, supported by research findings and case studies.

1. Chemical Structure and Properties

The compound features a thiazole ring substituted with a pyridine group and a hydroxymethyl moiety. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable scaffold for drug development.

2.1 Overview

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays.

2.2 Case Studies

A study conducted on similar thiazole derivatives revealed that compounds with structural similarities to this compound demonstrated MIC values ranging from 0.23 to 0.70 mg/mL against bacteria such as Bacillus cereus and Escherichia coli . The compound's mechanism likely involves the inhibition of bacterial enzymes, disrupting essential metabolic processes .

Pathogen MIC (mg/mL) MBC (mg/mL)
Bacillus cereus0.230.47
Escherichia coli0.700.94
Staphylococcus aureusModerateModerate

The anticancer properties of this compound are attributed to its ability to interact with specific molecular targets in cancer cells, potentially inhibiting key enzymes involved in tumor growth . For instance, compounds derived from similar thiazole structures have shown micromolar inhibition of mitotic kinesins, leading to cell death in cancerous cells .

3.2 Research Findings

In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cell lines, with IC50 values significantly lower than those observed in normal cells. For instance, one derivative showed an IC50 of 0.57 µM against HL-60 leukemia cells while being non-toxic to normal human keratinocytes at concentrations exceeding 50 µM .

Cell Line IC50 (µM) Selectivity
HL-60 (Leukemia)0.57High
Normal Keratinocytes>50Low

4. Therapeutic Applications

The compound is under investigation for potential therapeutic applications in treating infections and cancer due to its dual activity as an antimicrobial and anticancer agent . Its interactions with biological targets suggest possibilities for developing novel pharmaceuticals.

5. Conclusion

This compound represents a promising candidate for further research in the fields of medicinal chemistry and pharmacology. Its unique structure confers significant antimicrobial and anticancer activities, warranting additional studies to explore its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol, and how are reaction conditions optimized?

  • The synthesis typically involves cyclization of α-haloketones with thioamides via Hantzsch thiazole synthesis. Key steps include refluxing in ethanol/methanol with controlled pH and temperature to ensure high yields. Intermediate purification via crystallization (e.g., from methanol/water mixtures) is critical . Optimization may involve adjusting molar ratios (e.g., 1:1.05 for thiol:monochloroacetate) and using aqueous media for S-alkylation .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

  • 1H/13C NMR identifies proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon backbone. IR spectroscopy confirms functional groups (e.g., –OH stretch ~3200–3400 cm⁻¹). Mass spectrometry validates molecular weight (e.g., ESIMS m/z 244 [M+H]+ in related compounds) . Purity is assessed via HPLC (≥95% area) .

Q. How does the thiazole-pyridine scaffold influence the compound's solubility and reactivity?

  • The pyridine ring enhances water solubility via hydrogen bonding, while the thiazole’s sulfur atom increases electrophilicity, enabling nucleophilic substitutions (e.g., alkylation or acylation). Methanol substitution at C5 further improves polarity, aiding in derivatization .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Compare IC50 values (e.g., antimicrobial assays at 5–50 µM). Structural analogs : Test derivatives with modified substituents (e.g., replacing –CH3 with –CF3) to isolate active motifs. Molecular docking : Identify binding affinities (e.g., ΔG = −8.2 kcal/mol for kinase inhibition) to explain potency variations .

Q. How can computational methods guide the rational design of derivatives with enhanced bioactivity?

  • QSAR models correlate substituent electronegativity (e.g., Hammett σ values) with antimicrobial log(1/MIC). Molecular dynamics simulate ligand-receptor stability (e.g., RMSD < 2.0 Å over 100 ns). ADMET prediction : Optimize logP (1.5–3.5) and topological polar surface area (60–90 Ų) for bioavailability .

Q. What experimental protocols are recommended for evaluating enzyme inhibition mechanisms?

  • Kinetic assays : Measure Km and Vmax shifts under varying substrate concentrations (0.1–10 mM). Fluorescence quenching : Monitor tryptophan residue changes (λex = 280 nm) upon compound binding. X-ray crystallography resolves binding modes (e.g., hydrogen bonds with Thr87/Glu92 in target enzymes) .

Methodological Challenges

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Stepwise monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to track intermediates. Catalyst screening : Test Pd/C or ZnCl2 for cyclization efficiency. Solvent optimization : Replace ethanol with DMF for higher-temperature reactions (80–100°C) .

Q. What approaches validate the compound’s stability under biological assay conditions?

  • HPLC-MS stability studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; degradation <10% indicates robustness. Circular dichroism : Confirm structural integrity in serum-containing media .

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